N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
CAS No.: 955702-05-3
Cat. No.: VC6093584
Molecular Formula: C17H12FN3O3
Molecular Weight: 325.299
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955702-05-3 |
|---|---|
| Molecular Formula | C17H12FN3O3 |
| Molecular Weight | 325.299 |
| IUPAC Name | N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |
| Standard InChI | InChI=1S/C17H12FN3O3/c18-11-7-5-10(6-8-11)14-9-20-17(24-14)16(23)21-13-4-2-1-3-12(13)15(19)22/h1-9H,(H2,19,22)(H,21,23) |
| Standard InChI Key | WXRCCIXAIBIDCW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₇H₁₂FN₃O₃, with a molecular weight of 325.299 g/mol. Its IUPAC name reflects the substitution pattern: the oxazole core is substituted at position 2 with a carboxamide group linked to a 2-carbamoylphenyl moiety and at position 5 with a 4-fluorophenyl group. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
| InChIKey | WXRCCIXAIBIDCW-UHFFFAOYSA-N |
| PubChem CID | 16950358 |
| Solubility | Not reported |
The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, potentially enhancing metabolic stability and binding affinity to hydrophobic enzyme pockets. The carbamoyl group may participate in hydrogen bonding, a critical feature for target engagement .
Spectroscopic Characterization
While experimental spectral data (e.g., ¹H NMR, IR) for this specific compound are unavailable, related 1,3-oxazole derivatives exhibit characteristic signals:
-
¹H NMR: Aromatic protons in the 7.0–8.5 ppm range, with distinct shifts for the fluorine-substituted phenyl group .
-
IR: Stretching vibrations for amide C=O (~1680 cm⁻¹) and oxazole C=N (~1600 cm⁻¹) .
Synthesis and Derivative Design
Synthetic Routes
The synthesis of N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide likely involves multi-step condensation and cyclization reactions. A plausible pathway includes:
-
Precursor Preparation:
-
Synthesis of 2-carbamoylbenzoic acid via nitration, reduction, and acetylation of anthranilic acid.
-
Preparation of 4-fluorophenylglyoxal for oxazole ring formation.
-
-
Oxazole Formation:
-
Amide Coupling:
-
Activation of the oxazole-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt) followed by reaction with 2-aminobenzamide.
-
Structural Modifications
Modifying the fluorophenyl or carbamoyl groups could optimize bioactivity:
-
Fluorine Replacement: Substituting fluorine with other halogens (Cl, Br) may alter electronic properties and binding kinetics .
-
Carbamoyl Isosteres: Replacing the carbamoyl group with sulfonamide or urea moieties might enhance solubility or target selectivity .
Biological Activities and Mechanisms
Anticancer Activity
Although direct studies are lacking, structurally similar compounds demonstrate:
-
Cytostatic Effects: Inhibition of SF-539 (gliosarcoma) and SNB75 (CNS cancer) cell proliferation at 10 µM .
-
Apoptosis Induction: Activation of caspase-3/7 pathways in HOP-92 carcinoma cells .
Pharmacokinetic and Toxicity Considerations
ADME Properties
-
Absorption: Moderate bioavailability predicted due to logP ~2.5 (estimated via PubChem tools).
-
Metabolism: Likely hepatic oxidation via CYP3A4, with potential formation of hydroxylated metabolites.
-
Excretion: Renal clearance expected due to moderate molecular weight and polar carboxamide group.
Toxicity Risks
-
Off-Target Effects: Possible hERG channel inhibition due to the fluorophenyl moiety, necessitating cardiac safety profiling .
-
Genotoxicity: Oxazole rings are generally non-mutagenic, but metabolites should be evaluated in Ames tests .
Comparative Analysis with Analogous Compounds
| Compound | Target Activity | Potency (GI₅₀/IC₅₀) |
|---|---|---|
| 4-(4-Chlorophenyl)sulfonyloxazole | Gliosarcoma (SF-539) | 8.2 µM |
| 4-(4-Bromophenyl)sulfonyloxazole | Non-Small Cell Lung Cancer (HOP-92) | 6.7 µM |
| N-(2-Carbamoylphenyl) Derivative | Not reported | — |
This table underscores the need for targeted assays to quantify the compound’s efficacy relative to its analogs .
Future Directions and Applications
Drug Development Opportunities
-
Oncology: Prioritize testing against NCI-60 cell lines to identify responsive cancer types.
-
Neurodegeneration: Explore tau protein aggregation inhibition, leveraging the carbamoyl group’s hydrogen-bonding capacity .
Synthetic Chemistry Advances
-
Green Synthesis: Develop microwave-assisted or flow-chemistry protocols to improve yield and reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume